molecular formula C15H21F2N3O2 B599694 Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate CAS No. 170104-82-2

Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate

Cat. No. B599694
M. Wt: 313.349
InChI Key: SKNCMVAICXALKM-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H21F2N3O2 . It is used as an intermediate in organic synthesis and pharmaceutical manufacturing .


Molecular Structure Analysis

The molecular weight of “Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate” is 313.35 . The compound contains a piperazine ring, which is a common feature in many pharmaceuticals.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl piperazine derivatives have been synthesized and characterized, demonstrating their importance as intermediates in the synthesis of biologically active compounds. Notably, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized with a yield of 52% using cost-effective methods and materials, showcasing its utility in the synthesis of benzimidazole compounds with potential biological activity (Liu Ya-hu, 2010).

  • A specific compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized, indicating its potential for various biological applications. This compound was evaluated for its antibacterial and anthelmintic activities, showing moderate effectiveness in these areas (Sanjeevarayappa et al., 2015).

  • Other derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized, revealing their potential as antibacterial and antifungal agents. These compounds exhibited moderate biological activity against various microorganisms (Kulkarni et al., 2016).

Chemical and Structural Analysis

  • The crystal structure of certain tert-butyl piperazine derivatives has been analyzed, contributing to our understanding of their potential pharmacological uses. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was studied, highlighting its sterically congested structure and potential as a pharmacologically useful core (Gumireddy et al., 2021).

Potential Applications in Corrosion Inhibition

  • Tert-butyl piperazine derivatives have been investigated for their anticorrosive properties, particularly in protecting carbon steel surfaces. Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate demonstrated its effectiveness in inhibiting corrosion with high efficiency, making it a potential candidate for industrial applications (Praveen et al., 2021).

Safety And Hazards

Piperazine derivatives can cause skin and eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with appropriate safety measures.

Future Directions

The compound is a useful intermediate in the synthesis of various pharmaceuticals . As such, it’s likely that research will continue into new synthesis methods and applications for this compound.

properties

IUPAC Name

tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F2N3O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-11(16)8-10(18)9-12(13)17/h8-9H,4-7,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNCMVAICXALKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672630
Record name tert-Butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate

CAS RN

170104-82-2
Record name tert-Butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Amino-2,6-difluorophenyl)piperazine, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(2,6-difluoro-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (Intermediate II) (30 g, 0.09 mol), in methanol (500 mL) under argon atmosphere was added 10% Pd/C (4.5 g, 15 mol% by weight). Flask was evacuated and hydrogen was introduced with the help of balloon. The reaction mixture was stirred under hydrogen and progress of the reaction was monitored by TLC. On completion, the reaction mixture was filtered through celite pad using methanol as solvent. The filterate was evaporated to provide title compound (26 g, 95%) as pale yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
catalyst
Reaction Step One
Yield
95%

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